molecular formula C9H14F3NO2 B13009845 2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)-

2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)-

Cat. No.: B13009845
M. Wt: 225.21 g/mol
InChI Key: KGSYPTNWBKUZLM-MRVPVSSYSA-N
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Description

2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)- is a synthetic organic compound with the molecular formula C9H14F3NO2 and a molecular weight of 225.21 g/mol . This compound is characterized by the presence of an azetidine ring, a trifluoromethyl group, and a tert-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Scientific Research Applications

2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)- is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The azetidine ring can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in scientific research .

Properties

Molecular Formula

C9H14F3NO2

Molecular Weight

225.21 g/mol

IUPAC Name

tert-butyl (2R)-2-(trifluoromethyl)azetidine-2-carboxylate

InChI

InChI=1S/C9H14F3NO2/c1-7(2,3)15-6(14)8(4-5-13-8)9(10,11)12/h13H,4-5H2,1-3H3/t8-/m1/s1

InChI Key

KGSYPTNWBKUZLM-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@]1(CCN1)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)C1(CCN1)C(F)(F)F

Origin of Product

United States

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